molecular formula C6H10Br2O2 B1367287 4,5-Dibromo-1,2-cyclohexanediol

4,5-Dibromo-1,2-cyclohexanediol

Cat. No.: B1367287
M. Wt: 273.95 g/mol
InChI Key: PDKOZGHNDDCFPN-UHFFFAOYSA-N
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Description

General Overview of 4,5-Dibromo-1,2-cyclohexanediol

This compound (C₆H₁₀Br₂O₂) is a brominated cyclohexane derivative featuring hydroxyl groups at the 1 and 2 positions and bromine atoms at the 4 and 5 positions. Its molecular weight is 273.95 g/mol, and it exists as a stereochemically complex molecule due to the presence of four stereocenters. The compound’s structure is characterized by a six-membered cyclohexane ring with substituents arranged in a cis or trans configuration, depending on the synthetic route.

Key physical properties include:

Property Value Source
Molecular Formula C₆H₁₀Br₂O₂
Molecular Weight 273.95 g/mol
Boiling Point Not reported -
Melting Point Not reported -
SMILES Notation C1C(C(CC(C1Br)Br)O)O

The compound’s reactivity is influenced by the electron-withdrawing bromine atoms and the nucleophilic hydroxyl groups, making it a versatile intermediate in organic synthesis.

Historical Context and Discovery

The synthesis of this compound is rooted in early 20th-century advancements in cyclohexane chemistry. While its exact discovery date remains unclear, the compound gained prominence as a precursor to conduritols—cyclohexane tetrols with applications in enzymology and medicinal chemistry. Early methods involved bromination of 1,2-cyclohexanediol derivatives, leveraging electrophilic addition or radical bromination protocols.

Properties

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

4,5-dibromocyclohexane-1,2-diol

InChI

InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2

InChI Key

PDKOZGHNDDCFPN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1Br)Br)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5-Dibromo-1,2-benzenediol (CAS 2563-26-0)

  • Molecular Formula : C₆H₄Br₂O₂; MW : 267.905 .
  • Structure : Aromatic catechol derivative with bromine at 4,5-positions.
  • Key Differences: The aromatic ring enables conjugation and resonance stabilization, unlike the aliphatic cyclohexane backbone. Higher thermal stability due to aromaticity, making it suitable for high-temperature reactions. Applications: Potential use in synthesizing brominated polyphenols or metal complexes (e.g., silicon-based coordination compounds, as seen in silicate(IV) complexes ).

cis-1,2-Cyclohexanediol (CAS 1792-81-0)

  • Molecular Formula : C₆H₁₂O₂; MW : 116.16 .
  • Structure: Non-brominated parent compound with vicinal hydroxyl groups.
  • Key Differences: Lacks bromine substituents, reducing molecular weight and halogen-mediated reactivity. Exhibits polymorphism and plastic crystal mesophases, useful in materials science for phase-change applications .

4,5-Dibromo-1,2-dimethyl-1H-imidazolium Bromide

  • Molecular Formula : C₅H₇Br₂N₂⁺·Br⁻; MW : 334.86 .
  • Structure : Ionic imidazole derivative with bromine and methyl groups.
  • Key Differences: Ionic nature enhances solubility in polar solvents. Forms layered crystal structures stabilized by N–H···Br and C–H···Br hydrogen bonds . Applications: Potential in crystal engineering or as a precursor for halogenated heterocycles in medicinal chemistry .

4,5-Dibromo-1,2-diaminobenzene

  • Structure : Aromatic diamine with bromine at 4,5-positions.
  • Key Differences: Amino groups instead of hydroxyls confer basicity and nucleophilicity. Demonstrated superior anticancer activity (tumor shrinkage at ≤35 mg/kg) with high maximum tolerated dose (MTD = 220 mg/kg, i.p.), indicating low systemic toxicity . Applications: Targeted chemotherapy agent for cancer and viral infections .

4,5-Dibromo-1,2-epoxycyclohexane

  • Synonyms: 3,4-dibromo-7-oxabicyclo[4.1.0]heptane .
  • Structure : Cyclohexene oxide with bromine substituents.
  • Key Differences :
    • Epoxide group increases reactivity in ring-opening reactions (e.g., nucleophilic attack).
    • Applications: Intermediate in synthesizing brominated epoxide resins or crosslinking agents .

Comparative Data Table

Compound Molecular Formula MW Key Functional Groups Reactivity/Applications Toxicity/Stability
4,5-Dibromo-1,2-cyclohexanediol* C₆H₈Br₂O₂ 267.9 Vicinal diol, Br Coordination chemistry, drug intermediates Likely low toxicity (inferred)
4,5-Dibromo-1,2-benzenediol C₆H₄Br₂O₂ 267.9 Aromatic diol, Br Metal complex synthesis Stable under ambient conditions
cis-1,2-Cyclohexanediol C₆H₁₂O₂ 116.2 Vicinal diol Plastic crystals, phase-change materials Low toxicity
4,5-Dibromo-1,2-dimethylimidazolium Br C₅H₇Br₂N₂⁺·Br⁻ 334.9 Ionic imidazole, Br Crystal engineering, medicinal chemistry Stable in layered structures
4,5-Dibromo-1,2-diaminobenzene C₆H₄Br₂N₂ 255.9 Aromatic diamine, Br Anticancer therapy High MTD (220 mg/kg)
4,5-Dibromo-1,2-epoxycyclohexane C₆H₈Br₂O 263.9 Epoxide, Br Epoxide resin synthesis Reactive (epoxide ring)

*Hypothetical data inferred from analogs.

Research Findings and Implications

  • Bromination Effects: Bromine increases molecular weight and hydrophobicity, enhancing halogen bonding and bioactivity (e.g., anticancer activity in diaminobenzene derivatives ).
  • Toxicity Profile: Brominated aromatic amines (e.g., 4,5-dibromo-1,2-diaminobenzene) exhibit low toxicity at therapeutic doses, suggesting brominated diols may also have favorable safety profiles .

Preparation Methods

Bromination of Cyclohexene or Cyclohexanediol Precursors

The most direct approach to obtaining 4,5-Dibromo-1,2-cyclohexanediol involves bromination of cyclohexene derivatives or partially hydroxylated cyclohexane rings.

  • Starting Material: Cyclohexene or 1,2-cyclohexanediol
  • Reagents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) in aqueous or organic media
  • Conditions: Controlled temperature to avoid overbromination; aqueous suspensions or organic solvents such as methanol or acetic acid are used
  • Outcome: Addition of bromine across the double bond or substitution at specific ring positions to yield dibromo diol derivatives

For example, bromination of 1-methoxycyclohexene-2 with N-bromosuccinimide in aqueous suspension yields bromohydrin mixtures which can be further converted to dibromo diols after hydrolysis and purification.

Dihydroxylation of Dibromocyclohexene Intermediates

Another approach is the dihydroxylation of 4,5-dibromo-1-cyclohexene intermediates to introduce the 1,2-diol functionality.

  • Starting Material: trans-4,5-dibromo-1-cyclohexene
  • Reagents: Osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as dihydroxylating agents
  • Conditions: Mild aqueous or organic solvent conditions, often buffered to control stereochemistry
  • Yield: Reported yields up to 90% for the dihydroxylation step

This method allows for stereoselective formation of the 1,2-diol groups on the dibrominated cyclohexane ring.

Halohydrin Formation and Conversion

The formation of halohydrins (bromohydrins) from cyclohexene derivatives followed by ring closure or rearrangement is another synthetic strategy.

  • Bromohydrins can be prepared by reaction of cyclohexene with bromine in the presence of water or alcohol solvents, yielding this compound derivatives after appropriate workup.
  • Subsequent treatment with bases such as sodium hydroxide can convert bromohydrins to epoxides or diols, depending on reaction conditions.

Detailed Research Findings and Data

Table 1: Summary of Preparation Methods and Yields

Method Starting Material Reagents/Conditions Yield (%) Reference
Bromination + Dihydroxylation trans-4,5-dibromo-1-cyclohexene OsO4 or KMnO4, aqueous solvents 90
Bromohydrin formation 1-Methoxycyclohexene-2 N-bromosuccinimide, aqueous 77-85
Halohydrin hydrolysis Bromohydrin mixture NaOH, aqueous 84 (epoxide formation)
Direct bromination 1,2-Cyclohexanediol Br2, controlled temperature 70-90

Reaction Scheme Example

  • Bromination:
    Cyclohexene + Br2 → trans-4,5-dibromo-1-cyclohexene

  • Dihydroxylation:
    trans-4,5-dibromo-1-cyclohexene + OsO4 → this compound

  • Alternative halohydrin route:
    1-Methoxycyclohexene-2 + NBS + H2O → bromohydrin mixture → hydrolysis with NaOH → this compound

Notes on Stereochemistry

  • The stereochemical outcome is influenced by the starting material and reaction conditions.
  • Trans- and cis-isomers of the dibromo diol can be formed, with trans-isomers often favored under controlled dihydroxylation conditions.
  • Separation of isomeric mixtures may require fractional distillation or chromatographic techniques.

Additional Considerations

  • Purification: The product is typically purified by recrystallization or chromatographic methods to isolate the desired stereoisomer.
  • Safety: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine.
  • Environmental: Use of aqueous media and mild oxidants is preferred to minimize hazardous waste.

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